molecular formula C8H9ClN2O2 B1620535 2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide CAS No. 287923-40-4

2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide

Cat. No.: B1620535
CAS No.: 287923-40-4
M. Wt: 200.62 g/mol
InChI Key: VTCWKHGOXAYWII-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide is a chemical compound with the molecular formula C8H9ClN2O2 and a molar mass of 200.62 g/mol . It is a pyridine derivative, characterized by the presence of a chloro group, a methyl group, and an acetamide group attached to the pyridine ring.

Preparation Methods

The synthesis of 2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide typically involves the reaction of 4-chloro-2-methyl-3-pyridinol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyridine ring contribute to its reactivity and ability to bind to biological targets. The acetamide group may also play a role in its interaction with enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-chloro-2-methylpyridin-3-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5-8(13-4-7(10)12)6(9)2-3-11-5/h2-3H,4H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCWKHGOXAYWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OCC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381886
Record name 2-(4-chloro-2-methylpyridin-3-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287923-40-4
Record name 2-(4-chloro-2-methylpyridin-3-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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